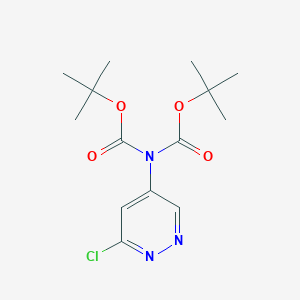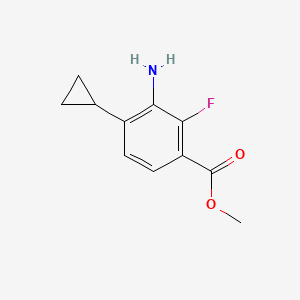
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H9Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethan-1-ol group
Méthodes De Préparation
The synthesis of 1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol typically involves the chlorination of 2-methylpyridine followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 3,5-dichloro-2-methylpyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine atoms and the ethan-1-ol group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-yl)ethanol: Similar structure but lacks the methyl group.
3,5-Dichloro-2-methylpyridine: Lacks the ethan-1-ol group.
2-Methyl-3,5-dichloropyridine: Another positional isomer These compounds share some chemical properties but differ in their reactivity and applications
Propriétés
Formule moléculaire |
C8H9Cl2NO |
|---|---|
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
1-(3,5-dichloro-2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4-8(10)7(5(2)12)6(9)3-11-4/h3,5,12H,1-2H3 |
Clé InChI |
GRKBMYBSPSIQDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1Cl)C(C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)





![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)

![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
